![molecular formula C12H17N3O2 B6362406 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine CAS No. 1240572-91-1](/img/structure/B6362406.png)

2-Methyl-1-[(4-nitrophenyl)methyl]piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

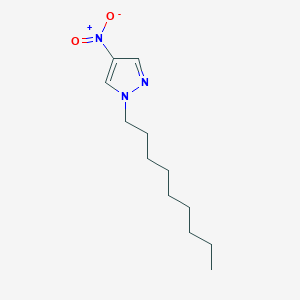

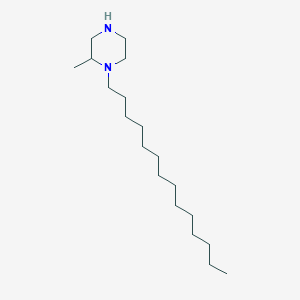

2-Methyl-1-[(4-nitrophenyl)methyl]piperazine is an organic compound . It belongs to the class of compounds known as phenylpiperazines, which consist of a piperazine bound to a phenyl group . The molecular formula of this compound is C12H17N3O2 and it has a molecular weight of 235.28 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. For instance, the structure can be solved by direct methods using SHELXS and refined by full-matrix least-squares methods on F2 with SHELXL-2014 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C12H17N3O2) and molecular weight (235.28) . More detailed properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Therapeutic Applications of Piperazine Derivatives

Piperazine derivatives are renowned for their diverse therapeutic applications, showcasing effectiveness in various domains such as antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and cardio-protective agents, among others (Rathi et al., 2016). The structural modification of the piperazine nucleus significantly influences the medicinal potential of resultant molecules, enabling the design of drugs targeting a wide range of diseases.

Moreover, piperazine derivatives play a pivotal role in the development of ligands for D2-like receptors, contributing to the potency and selectivity of binding affinity, which is crucial in the treatment of psychosis and anxiety (Sikazwe et al., 2009). This underscores the importance of arylalkyl substituents in enhancing the therapeutic efficacy of piperazine-based compounds.

In addition, piperazine and its analogues have been extensively studied for their anti-mycobacterial activity, showing promising results against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains (Girase et al., 2020). This highlights the potential of piperazine derivatives in addressing the challenge of tuberculosis and other infectious diseases.

Piperazine derivatives also exhibit a broad spectrum of pharmaceutical applications due to their versatile medicinal chemistry properties, demonstrating potential as anticancer, anti-tubercular, anticonvulsant, anti-depressant, anti-malarial, and anti-inflammatory agents (Mohammed et al., 2015). The modifications in the piperazine ring structure contribute to high efficacy, better potency, and reduced toxicity, underscoring the significance of piperazine as a key substructure in the design of novel therapeutic agents.

Safety and Hazards

While specific safety and hazard information for 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine was not found in the search results, general precautions for handling similar compounds include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用機序

Target of Action

Similar compounds have been known to interact with various receptors in the human body .

Mode of Action

The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

It’s worth noting that similar compounds can influence a variety of biochemical pathways, leading to diverse physiological effects .

Result of Action

Similar compounds can have a wide range of effects at the molecular and cellular levels, including changes in cell signaling, gene expression, and metabolic activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-1-[(4-nitrophenyl)methyl]piperazine. These factors can include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting .

特性

IUPAC Name |

2-methyl-1-[(4-nitrophenyl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-10-8-13-6-7-14(10)9-11-2-4-12(5-3-11)15(16)17/h2-5,10,13H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKSGIODIOZRRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362330.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]piperazine](/img/structure/B6362345.png)

![4-Bromo-2-[(butylamino)methyl]phenol](/img/structure/B6362352.png)

![2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362385.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6362389.png)

![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362393.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362413.png)